

# Evixapodlin: A Technical Guide to a Novel Oral PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Evixapodlin** (formerly GS-4224) is a first-in-class, orally bioavailable, small molecule inhibitor of the programmed cell death ligand 1 (PD-L1).[1][2] Developed by Gilead Sciences, this symmetrical tetra-aryl compound presents a unique mechanism of action, inducing the dimerization of PD-L1 to block its interaction with the PD-1 receptor, thereby reactivating antitumor immunity.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of **Evixapodlin**. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in the field of cancer immunotherapy.

## **Discovery and Rationale**

The development of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, the intravenous administration and potential for immune-related adverse events associated with antibody therapies created a need for alternative treatment modalities.[1] The pursuit of an oral small molecule inhibitor offered the promise of greater convenience for patients and more flexible management of toxicities.[1]

Gilead Sciences disclosed the discovery of **Evixapodlin** (GS-4224) following a process that identified small molecules with very long off-rates compared to known macrocyclic antibodies.



[4] The optimization of a tetra-aryl lead compound led to the identification of **Evixapodlin** as a potent and selective PD-L1 inhibitor.[4]

Table 1: Physicochemical Properties of Evixapodlin

| Property            | Value                                                       | Reference(s) |
|---------------------|-------------------------------------------------------------|--------------|
| Alternate Names     | GS-4224, OX-4224                                            | [5][6]       |
| Chemical Class      | Symmetrical tetra-aryl small molecule                       | [1]          |
| Molecular Weight    | 691.6 g/mol                                                 | [1]          |
| Mechanism of Action | PD-L1 Dimerization and PD-<br>1/PD-L1 Interaction Inhibitor | [1][3]       |

#### **Mechanism of Action**

**Evixapodlin** employs a novel mechanism distinct from antibody-based checkpoint inhibitors. It binds specifically to two PD-L1 molecules, inducing their homodimerization.[1][3] This dimerization sterically hinders the binding of PD-L1 to its cognate receptor, PD-1, on T-cells.[1] The blockade of this critical immune checkpoint reverses T-cell inhibition, leading to enhanced T-cell activation and subsequent tumor cell lysis.[1][2] A key characteristic of **Evixapodlin** is that its potency is directly proportional to the density of PD-L1 on the cell surface, allowing for selective engagement with PD-L1-high cells.[1][2]

### **Signaling Pathways**

The PD-1/PD-L1 axis is a crucial negative regulator of T-cell function. In the tumor microenvironment, activated T-cells release cytokines such as interferon-gamma (IFN-y).[7] IFN-y can, in turn, upregulate the expression of PD-L1 on tumor cells through the JAK/STAT signaling pathway, creating an adaptive immune resistance mechanism.[8][9][10] By blocking the PD-1/PD-L1 interaction, **Evixapodlin** effectively disrupts this negative feedback loop.





Diagram 1: IFN-γ-mediated upregulation of PD-L1 and subsequent T-cell inhibition.





Diagram 2: Evixapodlin's mechanism of action via PD-L1 dimerization.

# Preclinical Development In Vitro Activity



**Evixapodlin** has demonstrated potent activity in a variety of in vitro assays. It effectively inhibits the human PD-1/PD-L1 protein-protein interaction and shows target occupancy in human cancer cell lines.[4][5] Its activity is enhanced in cells with higher PD-L1 expression, underscoring its selective engagement mechanism.[4]

Table 2: In Vitro Activity of Evixapodlin

| Assay                                  | Metric | Value      | Reference(s) |
|----------------------------------------|--------|------------|--------------|
| PD-1/PD-L1<br>Interaction              | IC50   | 0.213 nM   | [5]          |
| Target Occupancy<br>(MDA-MB-231 cells) | EC50   | 4 nM       | [4]          |
| Target Occupancy (PD-L1 high cells)    | EC50   | 11 nM      | [4]          |
| T-Cell Mediated Tumor Killing          | EC50   | 12 ± 15 nM | [1]          |

## In Vivo Pharmacokinetics and Efficacy

Preclinical studies in animal models established the oral bioavailability and pharmacokinetic profile of **Evixapodlin**.[4] In a human PD-L1-expressing MC38 mouse tumor model, **Evixapodlin** demonstrated significant tumor growth inhibition, comparable to the anti-PD-L1 antibody atezolizumab.[1][4]

Table 3: Pharmacokinetic Parameters of Evixapodlin in Preclinical Species (1 mg/kg IV)



| Species              | Bioavailabil<br>ity | Blood<br>Clearance<br>(L/h/kg) | Half-life (h) | Vol. of<br>Distribution<br>(Vss, L/kg) | Reference(s |
|----------------------|---------------------|--------------------------------|---------------|----------------------------------------|-------------|
| Rat                  | 29%                 | 0.28                           | 9.0           | 1.5                                    | [4]         |
| Dog                  | 68%                 | 0.67                           | 10.7          | 3.2                                    | [4]         |
| Cynomolgus<br>Monkey | 41%                 | 0.25                           | 9.4           | 1.2                                    | [4]         |

Table 4: In Vivo Pharmacokinetics of **Evixapodlin** in a Human PD-L1 Expressing Mouse Model (Once Daily Dosing)

| Dose (mg/kg) | C <sub>max</sub> (µM) | AUC <sub>0-24</sub> (μM·h) | Reference(s) |
|--------------|-----------------------|----------------------------|--------------|
| 1            | 0.41                  | 4.9                        | [4]          |
| 10           | 3.2                   | 18.6                       | [4]          |
| 50           | 15.9                  | 152                        | [4]          |

# **Clinical Development**

A Phase 1, open-label, dose-escalation study (NCT04049617) was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **Evixapodlin** in patients with advanced solid tumors.[1][11]

Table 5: Summary of Phase 1 Clinical Trial (NCT04049617) Design



| Parameter          | Description                                                                                                      | Reference(s) |
|--------------------|------------------------------------------------------------------------------------------------------------------|--------------|
| Study Design       | Open-label, multicenter,<br>sequential dose-escalation<br>(3+3 design)                                           | [1]          |
| Population         | 18 patients with advanced solid tumors refractory to standard therapy                                            | [1][11]      |
| Dose Cohorts       | 400 mg, 700 mg, 1000 mg,<br>and 1500 mg once daily (QD)                                                          | [1]          |
| Primary Objectives | Characterize safety and tolerability; determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) | [11]         |

The study showed that **Evixapodlin** was well-tolerated at doses up to 1500 mg QD, with no dose-limiting toxicities observed.[12] Dose-proportional increases in plasma exposure were seen, and pharmacokinetic data supported once-daily dosing.[12] On-target biomarker activity was confirmed, including engagement of PD-L1 and induction of immune-related pharmacodynamic responses.[2] However, no objective responses were observed in the 18 patients treated.[12] The study was discontinued by Gilead for business reasons in favor of a more advanced asset.[1][11] Subsequently, OmRx Oncology has licensed **Evixapodlin** (renaming it OX-4224) and initiated a Phase 2 trial in non-small cell lung cancer (NSCLC).[6] [13]

# Detailed Experimental Protocols PD-L1 Dimerization Assay

This assay quantifies the ability of **Evixapodlin** to induce PD-L1 dimerization.[1]

 Cell Line Engineering: Engineer cells to express PD-L1 fused to two different subunits of a reporter enzyme (e.g., luciferase).



- Compound Treatment: Treat the engineered cells with varying concentrations of Evixapodlin.
- Dimerization and Signal Generation: If **Evixapodlin** induces PD-L1 dimerization, the enzyme subunits are brought into close proximity, forming a functional enzyme.
- Signal Detection: Add a cell-permeable substrate for the enzyme and measure the resulting luminescent signal. The signal intensity is proportional to the extent of PD-L1 dimerization. A control cell line expressing PD-L2 is used to confirm selectivity.[1]

#### In Vitro T-Cell Mediated Tumor Lysis Assay

This protocol assesses the ability of **Evixapodlin** to enhance T-cell killing of tumor cells.[1]

- Cell Culture: Co-culture human CD8+ T-cells from an HLA-A2+ donor with GFP-expressing,
   HLA-A2+ MDA-MB-231 breast carcinoma cells to form three-dimensional tumor spheroids.
- Treatment: Add serial dilutions of **Evixapodlin** or a control antibody (e.g., atezolizumab) to the co-culture.
- Incubation: Incubate the co-culture for a specified period (e.g., 72 hours) to allow for T-cell-mediated killing.
- Data Acquisition: Measure the reduction in the GFP signal, which corresponds to the lysis of the tumor cells.
- Analysis: Normalize the tumor lysis data to the positive control (atezolizumab) to determine the potency (EC₅₀) and maximum efficacy of Evixapodlin.[1]





**Diagram 3:** Experimental workflow for the in vitro tumor lysis assay.

### **Clinical Target Occupancy (TO) Assay**

This protocol measures the extent to which **Evixapodlin** binds to its target (PD-L1) on peripheral immune cells from patients.[1]

#### Foundational & Exploratory





- Sample Collection: Collect heparinized whole blood samples from patients at various time points during treatment.
- PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll density gradient centrifugation.
- Cryopreservation: Cryopreserve isolated PBMCs for batched analysis.
- Staining: Thaw cells and stain with a cocktail of fluorescently labeled antibodies to identify T-cell subsets (e.g., CD3, CD4, CD8) and to detect the amount of free (unbound) PD-L1 on the cell surface. A viability dye is included to exclude dead cells.
- Control: A replicate sample is pre-treated with a saturating concentration of an unlabeled PD-L1 blocking antibody to serve as a positive control for 100% target occupancy.
- Flow Cytometry: Acquire data on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data to quantify the level of free PD-L1 on specific T-cell populations, and calculate target occupancy relative to pre-dose levels and the positive control.





**Diagram 4:** Experimental workflow for the clinical target occupancy assay.

#### **Conclusion and Future Directions**



**Evixapodlin** is a potent, selective, and orally bioavailable small molecule inhibitor of PD-L1 with a unique dimerization-based mechanism of action. Preclinical data demonstrated promising anti-tumor activity comparable to approved antibody therapies.[1] While the initial Phase 1 study in advanced solid tumors did not show objective responses and was halted by the sponsor, the compound was well-tolerated and showed clear evidence of on-target pharmacodynamic activity.[2][12] The continued development of **Evixapodlin** (as OX-4224) by OmRx Oncology in a Phase 2 trial for NSCLC highlights the continued interest in this molecule and the potential for oral small molecule checkpoint inhibitors to offer a valuable alternative in the cancer immunotherapy landscape.[6][13] Further research will be critical to identify the patient populations and potential combination strategies where **Evixapodlin** may provide the most significant clinical benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of small molecule-induced dimerization on the programmed death ligand 1 protein life cycle PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gilead details discovery of GS-4224, a potent PD-L1 inhibitor for cancer | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evixapodlin Gilead Sciences AdisInsight [adisinsight.springer.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression PMC [pmc.ncbi.nlm.nih.gov]



- 9. PD-L1 expression is mainly regulated by interferon gamma associated with JAK-STAT pathway in gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. evixapodlin (GS-4224) / Gilead, OmRx Oncology [delta.larvol.com]
- To cite this document: BenchChem. [Evixapodlin: A Technical Guide to a Novel Oral PD-L1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144761#discovery-and-development-of-evixapodlin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com